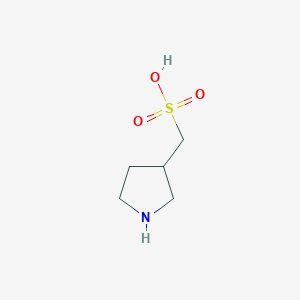
(Pyrrolidin-3-yl)methanesulfonic acid
Übersicht
Beschreibung
(Pyrrolidin-3-yl)methanesulfonic acid is a chemical compound with the CAS Number: 85310-67-4 . It has a molecular weight of 165.21 and its IUPAC name is 3-pyrrolidinylmethanesulfonic acid .
Synthesis Analysis
The synthesis of pyrrolidine compounds, which includes this compound, can be achieved through various methods. One such method involves the N-heterocyclization of primary amines with diols, catalyzed by a Cp*Ir complex . Another method involves the use of O-benzoylhydroxylamines as alkyl nitrene precursors in combination with a proficient rhodium catalyst . An acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols is also possible .Chemical Reactions Analysis
The chemical reactions involving pyrrolidine compounds are diverse. For instance, an acid-promoted synthesis of azaheterocycles from N-carbamate-protected amino alcohols involves the activation of the hydroxyl group via the use of orthoesters . Despite the reduced nucleophilicity of carbamate nitrogen, this reaction system provides several types of pyrrolidines and piperidines in very good yields .Wissenschaftliche Forschungsanwendungen
1. Catalysis in Organic Synthesis
(Pyrrolidin-3-yl)methanesulfonic acid has been used in organic synthesis, particularly as a catalyst. For instance, in the synthesis of 2-amino-3-cyano pyridines, a derivative of this compound, nicotinum methane sulfonate (NMS), has demonstrated exceptional catalytic activity. NMS is characterized as a protic ionic liquid with dual acid and base functional groups and is known for its efficiency in one-pot synthesis processes (Tamaddon & Azadi, 2018).
2. Synthesis of Pyrrolidine Derivatives
This compound is instrumental in the synthesis of various pyrrolidine derivatives. For example, lithiated (phenylsulfonyl)methane reacting with N-diphenylphosphinylaziridines leads to the creation of pyrrolidines with high yields and excellent stereoselectivities. These pyrrolidines have been used further in different chemical reactions (Craig, Jones, & Rowlands, 2000).
3. Electrorheological Applications
Research on the redox interaction between pyrrole and p-benzoquinone in solutions of methanesulfonic acid has led to the development of low-molecular-weight organic semiconducting materials. These materials demonstrate significant electrorheological effects, potentially applicable in fields like material science and electronics (Stejskal et al., 2018).
4. Acid-Base Complex Studies
The compound has been used to study proton transfer and hydrogen bonding interactions in acid/base complexes. Investigations using density functional theory have shed light on the equilibrium structure of pyridine–methanesulfonic acid complexes, providing insights into proton transfer mechanisms (Lehtonen et al., 2002).
5. Ionic Liquid Applications
In the context of ionic liquids, pyridinium methanesulfonate, a related compound, has been used as a catalyst and medium for Fischer esterification, demonstrating the versatility ofmethanesulfonic acid derivatives in various chemical processes. The high melting points of these salts do not hinder their application as ionic liquid media for reactions, offering a greener and more efficient alternative to traditional methods (Ganeshpure & Das, 2007).
6. Solvation Studies
The compound has been studied for its role in the solvation of complexes with strong symmetric hydrogen bonds. Research in this area has explored the behavior of methanesulfonic acid in 2-pyrrolidone systems, providing valuable information on the solvation dynamics of these complexes and their impact on chemical reactions (Kislina, Maiorov, & Sysoeva, 2001).
7. Microbial Metabolism
Methanesulfonic acid is also significant in the field of microbial metabolism. It serves as a key intermediate in the biogeochemical cycling of sulfur. Studies have revealed that diverse aerobic bacteria can use methanesulfonate, a derivative of this acid, as a source of sulfur for growth, expanding our understanding of microbial nutrient cycles (Kelly & Murrell, 1999).
Wirkmechanismus
The mechanism of action of pyrrolidine compounds can vary depending on their structure and the target proteins they interact with. The stereogenicity of carbons in the pyrrolidine ring can lead to different biological profiles of drug candidates due to the different binding mode to enantioselective proteins .
Zukünftige Richtungen
The future directions for the study and application of (Pyrrolidin-3-yl)methanesulfonic acid and related compounds could involve further exploration of their synthesis methods, mechanisms of action, and potential applications in drug discovery . The pyrrolidine ring is a versatile scaffold for novel biologically active compounds, and continued research in this area could lead to the development of new therapeutic agents .
Eigenschaften
IUPAC Name |
pyrrolidin-3-ylmethanesulfonic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H11NO3S/c7-10(8,9)4-5-1-2-6-3-5/h5-6H,1-4H2,(H,7,8,9) | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VSYIXNFGKAGJKY-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCC1CS(=O)(=O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H11NO3S | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10510827 | |
| Record name | (Pyrrolidin-3-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
165.21 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
85310-67-4 | |
| Record name | (Pyrrolidin-3-yl)methanesulfonic acid | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10510827 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



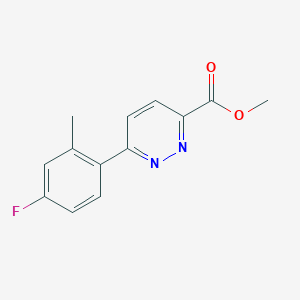
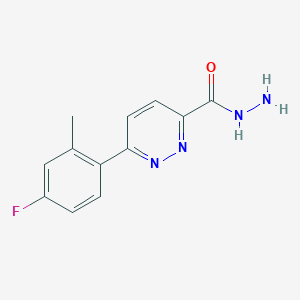
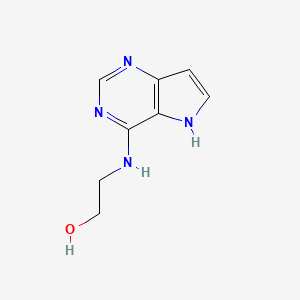
![4-Methoxy-7-methyl-7H-pyrrolo[2,3-d]pyrimidin-2-amine](/img/structure/B3359350.png)

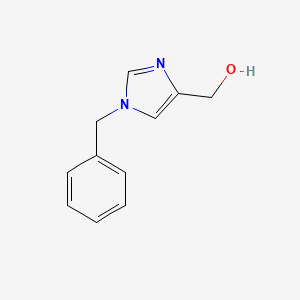

![6,8-Dimethylpyrimido[4,5-c]pyridazine-3,5,7(2H,6H,8H)-trione](/img/structure/B3359388.png)
![3-Hydroxy-5-methyl-2,3,5,7-tetrahydro-6H-furo[2,3-f]indol-6-one](/img/structure/B3359392.png)
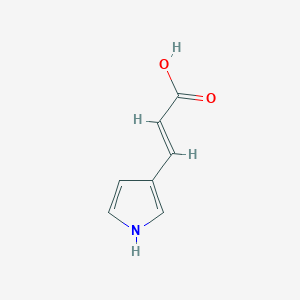
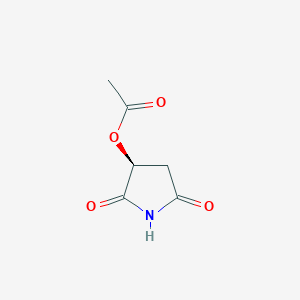
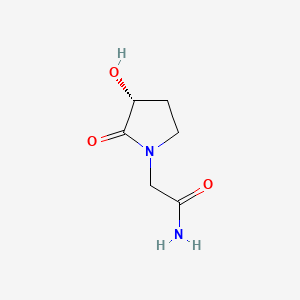
![1H-Pyrrolo[3,2-c]pyridine-2-carboxamide](/img/structure/B3359412.png)
